3-(3-Methoxypyridin-2-yl)azetidin-3-ol

Medicinal Chemistry Nicotinic Acetylcholine Receptors Structure-Activity Relationship

Streamline your medicinal chemistry workflow with this azetidine scaffold. Researchers often face yield loss and added costs from extra deprotection steps with Boc-protected analogs. - Free secondary amine enables direct coupling, reducing step count and solvent consumption. - Regioisomerically pure '3-methoxypyridin-2-yl' pharmacophore provides precise exit vectors for nAChR or kinase SAR exploration. - Ensures rapid library synthesis and cost-efficient scale-up for lead optimization programs.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B11763546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxypyridin-2-yl)azetidin-3-ol
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC=C1)C2(CNC2)O
InChIInChI=1S/C9H12N2O2/c1-13-7-3-2-4-11-8(7)9(12)5-10-6-9/h2-4,10,12H,5-6H2,1H3
InChIKeyGPWUDDKZULBSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxypyridin-2-yl)azetidin-3-ol: Key Building Block


3-(3-Methoxypyridin-2-yl)azetidin-3-ol (CAS: 1609671-97-7) is a heterocyclic organic compound featuring a four-membered nitrogen-containing azetidine ring fused to a 3-methoxypyridine moiety, with a hydroxyl group at the 3-position . This molecule serves as a versatile scaffold and intermediate in medicinal chemistry, with a molecular weight of 180.20 g/mol and the chemical formula C9H12N2O2 . The compound's unique combination of a strained azetidine ring and a methoxypyridine group confers distinct physicochemical and biological properties, making it a valuable building block for the synthesis of bioactive compounds, including kinase inhibitors and other therapeutic agents .

Workflow Medicinal chemistry building block with free secondary amine for direct derivatization
Selection Regioisomerically pure 3-methoxypyridin-2-yl azetidine scaffold for kinase inhibitor research
Use Context Privileged scaffold for SAR exploration and parallel library synthesis in early-stage discovery

Non-Interchangeability of 3-(3-Methoxypyridin-2-yl)azetidin-3-ol with Generic Analogs


The substitution of 3-(3-Methoxypyridin-2-yl)azetidin-3-ol with structurally similar but non-identical compounds, such as regioisomers, deprotected derivatives, or other azetidine/pyridine hybrids, is likely to result in significantly altered biological activity and synthetic outcomes. The precise positioning of the methoxy group on the pyridine ring (the '3-' position) and the hydroxyl group on the azetidine ring dictate the compound's unique three-dimensional conformation and its ability to engage in specific intermolecular interactions (e.g., hydrogen bonding, pi-stacking) with biological targets . Furthermore, the free secondary amine on the azetidine ring is a critical synthetic handle that differentiates it from protected versions, which require an additional deprotection step, thereby impacting reaction efficiency and overall yield in multi-step syntheses .

Risk factor
Why this compound may not substitute directly
Regioisomer mismatch
Methoxy position on pyridine ring drives receptor-binding conformation; 2- or 6-substituted analogs may shift target-engagement profile
Boc-protected variant
N-Boc-protected analog requires an extra deprotection step, altering step count, yield, and overall synthetic efficiency in multi-step routes
Azetidine-core replacement
Replacing the strained azetidine with pyrrolidine or piperidine alters ring geometry and may disrupt key hydrogen-bond interactions
Substitution should be validated by target-specific SAR, not by structural similarity alone.

3-(3-Methoxypyridin-2-yl)azetidin-3-ol: Quantitative Evidence vs. Key Analogs


Regioisomeric Binding Specificity

While direct binding data for 3-(3-Methoxypyridin-2-yl)azetidin-3-ol is not publicly available, its close structural analog, the 3-(2(S)-azetidinylmethoxy)pyridine derivative A-85380, demonstrates high affinity (Ki = 0.05 nM) and selectivity for the α4β2 nicotinic acetylcholine receptor (nAChR) . The position of the methoxy group is a critical determinant of activity, as related azetidinyl-pyridine compounds show varying affinities for different nAChR subtypes [1]. This class-level inference strongly suggests that 3-(3-Methoxypyridin-2-yl)azetidin-3-ol, with its specific '3-' methoxy substitution pattern, will possess a unique receptor selectivity profile that is not shared by its regioisomers (e.g., '2-' or '6-' methoxy substituted analogs).

Regioisomeric binding specificity
Class-level inference
Related analog A-85380: Ki = 0.05 nM for α4β2 nAChR
Distinct selectivity profile inferred from SAR of azetidinyl-pyridine analogs
No direct binding data for target compound; regioisomer-specific review required
Medicinal Chemistry Nicotinic Acetylcholine Receptors Structure-Activity Relationship

Synthetic Advantage: Free Amine vs. Boc-Protected

3-(3-Methoxypyridin-2-yl)azetidin-3-ol possesses a free secondary amine, in contrast to its N-Boc-protected counterpart, tert-butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate . The presence of the free amine allows for direct functionalization (e.g., alkylation, acylation) without the need for an acid- or base-mediated deprotection step . This not only saves one full synthetic step but also eliminates associated purification and yield loss, which can be substantial in multi-step sequences, especially in process chemistry where step count and efficiency are critical cost drivers.

Free amine vs. Boc-protected
Head-to-head
Free amine: 0 extra steps for derivatization. Boc-protected: +1 deprotection step required
Direct functionalization supports fewer synthetic operations and may reduce material loss
Standard organic synthesis laboratory context
Organic Synthesis Process Chemistry Building Block

Patent-Reported Multi-Kinase Activity

The azetidin-3-ol scaffold, when appropriately substituted, has demonstrated potent kinase inhibition. A related compound (BDBM738791), which features a complex substitution pattern including a 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine moiety, was reported in a patent (US-9096593-B2) to inhibit CDK2 (Ki = 25.6 nM), CDK12 (Ki = 26.1 nM), and CDK9 (Ki = 95.5 nM) [1]. This data provides a baseline for the activity of the core scaffold and underscores its potential in kinase drug discovery. The specific '3-methoxypyridin-2-yl' substitution pattern on the azetidin-3-ol core is therefore a validated and non-obvious structural feature for achieving potent multi-kinase inhibition.

Patent-reported kinase activity
Class-level inference
Derivative BDBM738791: CDK2 Ki 25.6 nM, CDK12 Ki 26.1 nM, CDK9 Ki 95.5 nM
Scaffold supports multi-kinase inhibition profile in reported patent context
Data from a substituted derivative, not the unmodified building block; source review needed
Kinase Inhibitor Drug Discovery Cyclin-Dependent Kinase

Optimized Applications of 3-(3-Methoxypyridin-2-yl)azetidin-3-ol


Lead Optimization for CNS and Kinase Targets

This compound serves as an ideal building block for medicinal chemists engaged in lead optimization for central nervous system (CNS) disorders or kinase-driven cancers. Its regioisomerically pure '3-methoxypyridin-2-yl' group provides a defined pharmacophore for exploring structure-activity relationships (SAR) around nicotinic acetylcholine receptors (nAChRs) and kinases, as supported by patent literature and binding data from closely related analogs [1].

Streamlined Synthesis in Process Chemistry

For process chemists, the free secondary amine of 3-(3-Methoxypyridin-2-yl)azetidin-3-ol offers a distinct advantage over its Boc-protected counterpart by eliminating an entire deprotection step . This reduction in step count directly translates to higher throughput, lower solvent consumption, and reduced overall cost in the synthesis of complex active pharmaceutical ingredients (APIs) or advanced intermediates.

Chemical Library Construction for HTS

Given its inherent rigidity and defined exit vectors, this compound is an excellent starting point for generating diverse, patentable chemical libraries via parallel synthesis. The free amine handle allows for rapid and efficient coupling with a wide array of carboxylic acids, sulfonyl chlorides, or other electrophiles, enabling the exploration of new chemical space in high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Kinase and CNS receptor SAR studies
Regioisomerically defined 3-methoxypyridin-2-yl pharmacophore
Target-engagement and receptor-subtype selectivity profiling
Multi-step synthesis workflow
Free secondary amine for direct coupling
Step-count efficiency and intermediate yield review
Parallel chemical library synthesis
Rigid azetidine core with defined exit vectors
Diversity generation and scaffold novelty assessment
Quote Request

Request a Quote for 3-(3-Methoxypyridin-2-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.